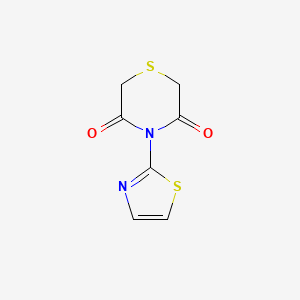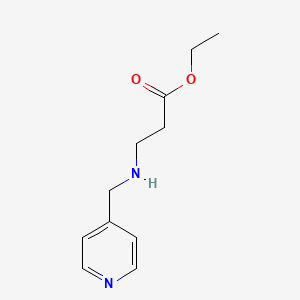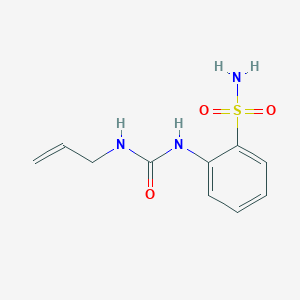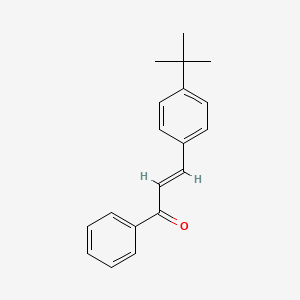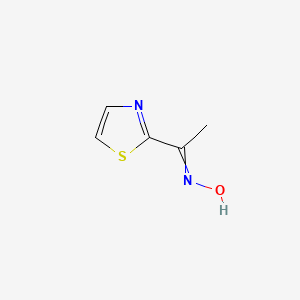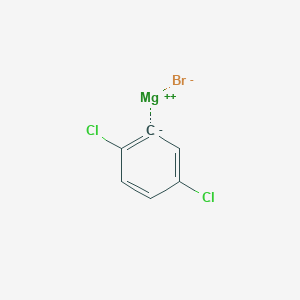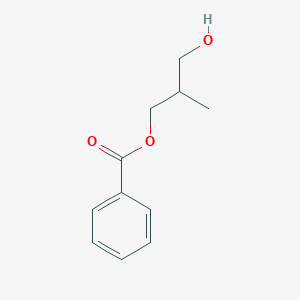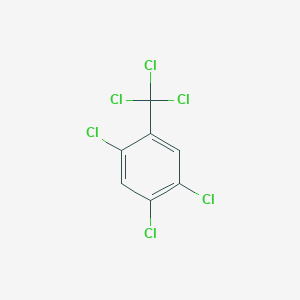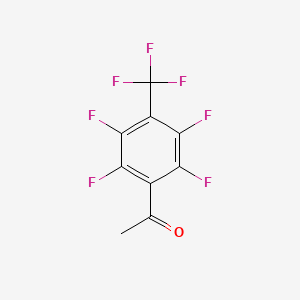
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is an organofluorine compound characterized by the presence of multiple fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone typically involves the fluorination of aromatic compounds. One common method is the reaction of octafluorotoluene with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is designed to maximize efficiency and safety while producing the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: It can be reduced under specific conditions to form different products.
Oxidation Reactions: The compound can also undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and other electrophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while reduction reactions can produce partially or fully reduced compounds.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials with high thermal and chemical resistance.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone exerts its effects involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. These interactions can affect molecular pathways, leading to desired chemical transformations.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is unique due to its acetophenone moiety, which imparts distinct chemical properties compared to its phenol or bromobenzene analogs
Properties
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c1-2(17)3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFQCVLPIXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
